molecular formula C17H13ClN2O2 B1209856 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole

1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole

Cat. No. B1209856
M. Wt: 312.7 g/mol
InChI Key: XTVWWLOLKMTJML-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)methyl]-3-(2-nitroethenyl)indole is a member of indoles.

Scientific Research Applications

Antibacterial Activity

1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole and its derivatives have been studied for their potential antibacterial properties. For instance, a derivative, 1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole, demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, showing more effectiveness than nitrofurantoin in some cases (Gatti et al., 1981).

Antifungal and Anti-Trichomonas Activity

Certain 3-(2′-nitrovinyl)indoles, including close relatives of 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole, have been found to possess antifungal activity. Specifically, compounds like 3-(2′-methyl-2′-nitrovinyl)indole showed activity against Candida albicans, comparable to ketoconazole. Additionally, many nitrovinylindoles exhibited high activity against Trichomonas vaginalis, akin to the effectiveness of metronidazole (Canoira et al., 1989).

Synthetic Applications

1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole is utilized in various synthetic applications. It serves as a precursor for the synthesis of other chemical compounds. For instance, nucleophiles have been added to 3-(2-nitrovinyl)-1H-indole under sonication and solvent-free conditions, demonstrating its utility in creating a range of molecules (Baron et al., 2012). Moreover, it has been used in the regioselective 1,4-conjugate addition of indoles to nitroolefins, showing its versatility in the synthesis of diverse 3-substituted indole derivatives (Mane et al., 2016).

Novel Compounds Synthesis

Research has also focused on synthesizing new compounds using 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole as a base structure. For instance, a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and an azole moiety was developed, highlighting the compound's significance in expanding chemical libraries (Aksenov et al., 2019).

properties

Product Name

1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole

InChI

InChI=1S/C17H13ClN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+

InChI Key

XTVWWLOLKMTJML-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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